molecular formula C12H15FN4 B1490168 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098127-90-1

1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No. B1490168
CAS RN: 2098127-90-1
M. Wt: 234.27 g/mol
InChI Key: IUCSTMBOLDBVLX-UHFFFAOYSA-N
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Description

1-(1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, or FEPP for short, is a synthetic molecule commonly used in scientific research. FEPP is a member of the pyrazole family and is a versatile molecule that can be used in a variety of different applications. FEPP has a wide range of biological activities and is suitable for use in a variety of laboratory experiments.

Scientific Research Applications

Synthesis Methodologies

  • Ambient-Temperature Synthesis: A study demonstrated the synthesis of a novel compound through a condensation reaction, showcasing the potential for creating derivatives of pyrazole compounds under ambient conditions. This methodology could be applicable for the synthesis of compounds similar to 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, enhancing their accessibility for research purposes (Becerra, Cobo, & Castillo, 2021).

Pharmacological Activities

  • Antimicrobial and Antitumor Activities: Research on pyrazole derivatives, including structures similar to the subject compound, has indicated significant antimicrobial and antitumor potentials. For instance, certain pyrazolo[3,4-b]pyridines showed high activity against both bacterial strains and cancer cell lines, suggesting the utility of these compounds in developing new therapeutic agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Material Sciences

  • Photophysical Properties: Investigations into the photophysical properties of pyrazole and pyridine derivatives have shown that these compounds can exhibit unique luminescent characteristics. This opens avenues for their application in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other photoluminescent materials (Huang et al., 2013).

properties

IUPAC Name

1-[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4/c1-14-9-11-8-12(16-17(11)7-4-13)10-2-5-15-6-3-10/h2-3,5-6,8,14H,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCSTMBOLDBVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1CCF)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 3
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 4
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 5
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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